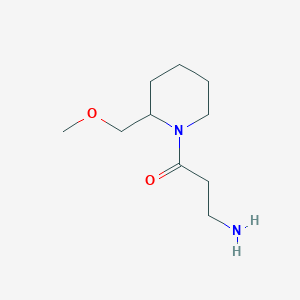
3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one
Übersicht
Beschreibung
3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one (3AMP) is an important compound in the field of medicinal chemistry. It is a cyclic amine that is used as a building block for the synthesis of a variety of bioactive molecules. 3AMP is used in the preparation of drugs, pesticides, and other pharmaceuticals. In addition, it is also used in the synthesis of polymers, dyes, and other industrial products. 3AMP has a wide range of applications in the laboratory, including as a reagent for the preparation of a variety of compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one and its derivatives have been extensively studied for their synthesis and characterization. Novel derivatives, such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, have been synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, with their structures confirmed by various methods like 1H NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011). Similarly, a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significance in medicinal chemistry, has been proposed, illustrating the interest in novel synthesis methods for piperidine derivatives (R. Smaliy et al., 2011).
Biological and Pharmacological Activities
Piperidine derivatives have been explored for their antimicrobial and pharmacological properties. New pyridine derivatives, including compounds with piperidine structures, have shown variable and modest activity against bacterial and fungal strains, indicating potential as antimicrobial agents (N. Patel et al., 2011). Other studies have synthesized and tested piperidine derivatives for antiarrhythmic and antihypertensive effects, with some compounds displaying strong activities and suggesting that their pharmacological effects may be linked to alpha-adrenolytic properties (Barbara Malawska et al., 2002).
Chemical Properties and Reactions
Studies have also delved into the kinetics and mechanisms of reactions involving piperidine derivatives, offering insights into their chemical behavior. For instance, the kinetics of reactions of certain phenyl thionocarbonates with secondary alicyclic amines, including piperidine, have been studied, revealing insights into the reaction mechanisms and the effect of structural variations on reaction rates (E. Castro et al., 2001).
Eigenschaften
IUPAC Name |
3-amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-14-8-9-4-2-3-7-12(9)10(13)5-6-11/h9H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRULURYHJIINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




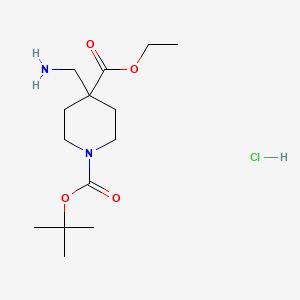
![Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1473807.png)
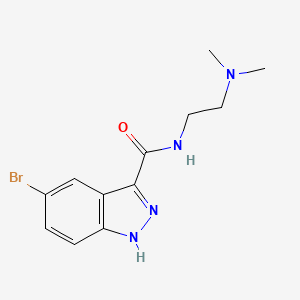

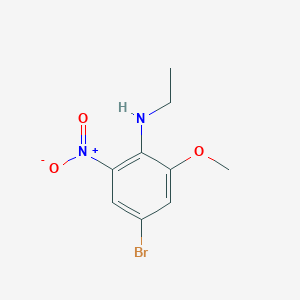

![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)
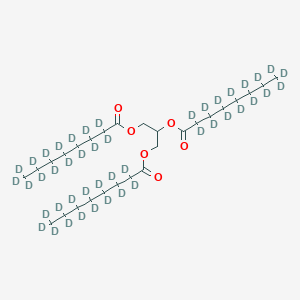


![4-{6-[(2-Pyridinylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B1473823.png)
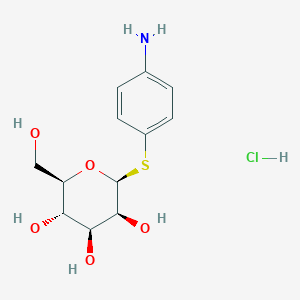
![2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1473826.png)